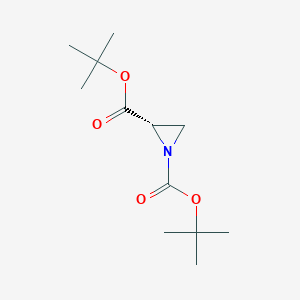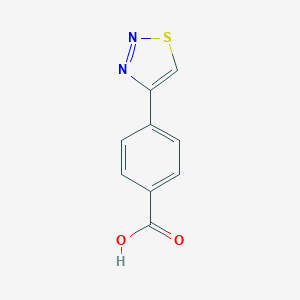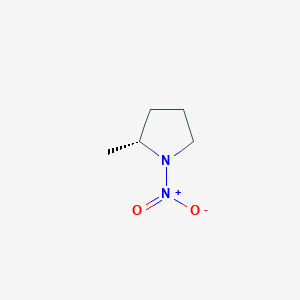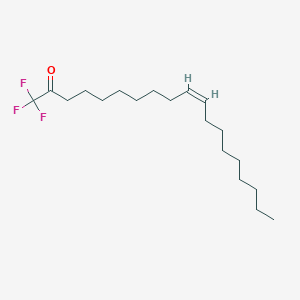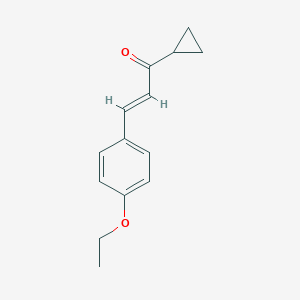
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one, also known as cyclopropyl chalcone, is a chemical compound with potential applications in scientific research. Chalcones are a class of compounds found in many plants, and have been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Cyclopropyl chalcone is of particular interest due to its unique chemical structure, which may confer additional biological activity.
作用機序
The exact mechanism of action of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and immune responses. Additionally, (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone has been shown to activate the p53 tumor suppressor pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Cyclopropyl chalcone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
Cyclopropyl chalcone has several advantages and limitations for use in lab experiments. One advantage is its relative ease of synthesis, which allows for the production of large quantities of the compound for use in experiments. Additionally, the unique chemical structure of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone may confer additional biological activity, making it a potentially useful tool for investigating various biological pathways. However, one limitation of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further investigation into the compound's mechanism of action may help to elucidate its biological activity and identify potential targets for drug development. Finally, the synthesis of novel derivatives of (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone may lead to the development of compounds with even greater biological activity and specificity.
合成法
Cyclopropyl chalcone can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde and a ketone in the presence of a base catalyst, resulting in the formation of a beta-hydroxy ketone intermediate. This intermediate can then be dehydrated to form the chalcone product. Other methods of synthesis include the use of metal catalysts and microwave irradiation.
科学的研究の応用
Cyclopropyl chalcone has been studied for its potential biological activity in a number of areas. For example, it has been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one chalcone has been investigated for its anticancer properties, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
特性
CAS番号 |
161152-27-8 |
|---|---|
製品名 |
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one |
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
(E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-2-16-13-8-3-11(4-9-13)5-10-14(15)12-6-7-12/h3-5,8-10,12H,2,6-7H2,1H3/b10-5+ |
InChIキー |
WIVIFWGLJWNJOC-BJMVGYQFSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2CC2 |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2CC2 |
正規SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2CC2 |
同義語 |
2-Propen-1-one,1-cyclopropyl-3-(4-ethoxyphenyl)-,(E)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



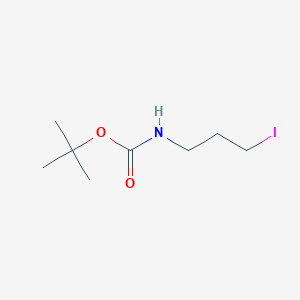




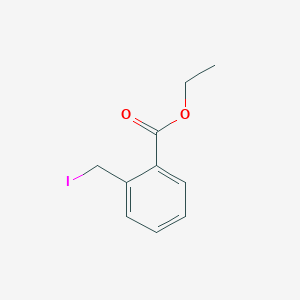
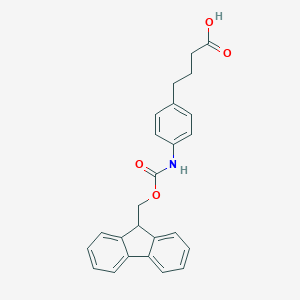
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
